![molecular formula C17H12N2O4S B2464407 N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034529-03-6](/img/structure/B2464407.png)

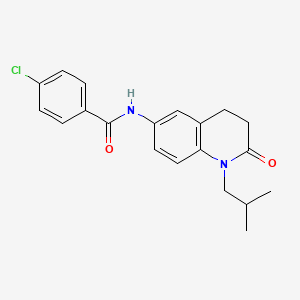

N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

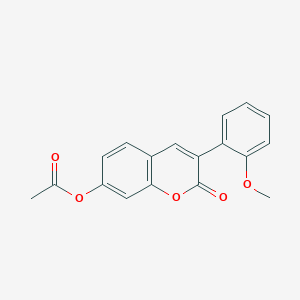

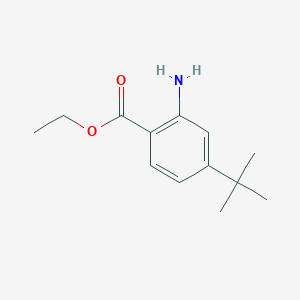

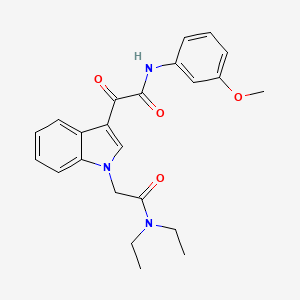

The compound “N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide” is a complex organic molecule. It contains a benzodioxole group, a thiazole group, and a benzamide group. These functional groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and thiazole rings are aromatic, meaning they have a stable, cyclic arrangement of pi electrons. The benzamide group would have a planar geometry around the amide functional group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The thiazole ring might undergo electrophilic aromatic substitution at the position alpha to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Antifungal Applications

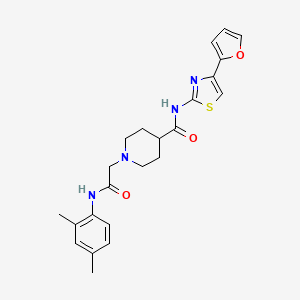

Compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives, have been investigated for their antifungal properties. These compounds demonstrated potential as antifungal agents, showing effectiveness in screening tests (Narayana et al., 2004).

Antimicrobial and Anti-Proliferative Activities

A series of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, closely related to the chemical structure , displayed significant antimicrobial and anti-proliferative activities. These compounds were particularly effective against certain bacterial strains and cancer cell lines, indicating their potential in treating infections and cancer (Mansour et al., 2020).

Inhibitory Effects on Stearoyl-CoA Desaturase-1

Related benzamide derivatives have been studied as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme implicated in metabolic disorders. Specific compounds exhibited potent inhibitory effects, suggesting their application in treating conditions related to SCD-1 activity (Uto et al., 2009).

Anticancer Evaluation

A series of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally analogous, showed notable anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, closely related to the compound , have been synthesized and investigated as supramolecular gelators. Their gelation behavior and the role of methyl functionality in this process were explored, offering insights into the development of new materials (Yadav & Ballabh, 2020).

Psychotropic and Anti-Inflammatory Activities

Compounds including N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited significant psychotropic, anti-inflammatory, and cytotoxic activities. Their structural characteristics and physicochemical parameters were correlated with these biological activities, suggesting potential in psychiatric and anti-inflammatory treatments (Zablotskaya et al., 2013).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4S/c20-16(19-12-3-6-14-15(9-12)22-10-21-14)11-1-4-13(5-2-11)23-17-18-7-8-24-17/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKGIZXFKGPZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3Z)-2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2464331.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate](/img/structure/B2464336.png)

![8-(3,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464337.png)

![4,6-Dimethyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2464340.png)

![8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2464347.png)